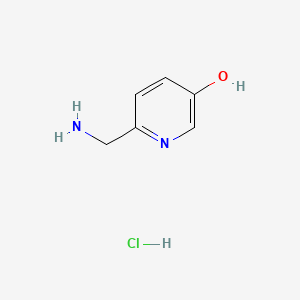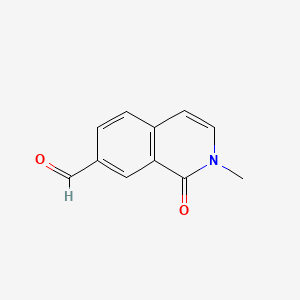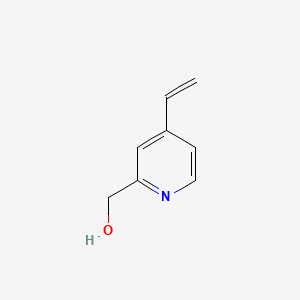
1,1-DIMETHYLHYDRAZINE-D8 DCL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1,1-Dimethylhydrazine, often referred to as unsymmetrical dimethylhydrazine (UDMH), is a member of the hydrazine family . It is a highly toxic compound used in rocket fuels . The compound is colorless and has an odor similar to ammonia or fish .
Synthesis Analysis
The synthesis of UDMH was first reported by Australian chemist Henry H. Hatt in 1936 . He treated dimethylamine with nitric acid to produce the N-nitroso derivative, which was then reduced with zinc to form UDMH, isolated as the salt . Another method involves treating acetylhydrazine with formaldehyde and hydrogen to form a dimethyl derivative, which is then hydrolyzed to produce UDMH .Molecular Structure Analysis
The molecular formula of 1,1-dimethylhydrazine is C2H8N2 . The molecular weight is 60.0983 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reactions of 1,1-dimethylhydrazine with 2,3,5-triphenyl-2H-tetrazolium and 2,5-diphenyl-3-(4-nitrophenyl)-2H-tetrazolium chlorides have been studied to develop new chromogenic indicators for the detection of 1,1-dimethylhydrazine .Physical And Chemical Properties Analysis
1,1-Dimethylhydrazine is a colorless liquid with an ammonia- or fish-like odor . It has a boiling point of 147°F and a freezing point of -72°F . The vapor pressure is 103 mmHg and the specific gravity is 0.79 .Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,1-DIMETHYLHYDRAZINE-D8 DCL involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "Dimethylhydrazine-D8", "Deuterium oxide", "Hydrochloric acid", "Sodium nitrite", "Sodium chloride", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve dimethylhydrazine-D8 in deuterium oxide", "Step 2: Add hydrochloric acid to the solution and mix thoroughly", "Step 3: Slowly add sodium nitrite to the solution while stirring continuously", "Step 4: Maintain the temperature of the solution at 0-5°C", "Step 5: After the addition of sodium nitrite, maintain the temperature for 10-15 minutes", "Step 6: Add sodium chloride to the solution and stir for 5 minutes", "Step 7: Add sodium hydroxide to the solution to adjust the pH to 9-10", "Step 8: Extract the solution with an organic solvent", "Step 9: Dry the organic layer over anhydrous sodium sulfate", "Step 10: Evaporate the solvent under reduced pressure to obtain 1,1-DIMETHYLHYDRAZINE-D8 DCL" ] } | |
CAS-Nummer |
1219802-85-3 |
Produktname |
1,1-DIMETHYLHYDRAZINE-D8 DCL |
Molekularformel |
C2H9ClN2 |
Molekulargewicht |
105.613 |
InChI |
InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H/i1D3,2D3;/hD3 |
InChI-Schlüssel |
VFQADAFGYKTPSH-RAJXCQGESA-N |
SMILES |
CN(C)N.Cl |
Synonyme |
1,1-DIMETHYLHYDRAZINE-D8 DCL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B595333.png)
![tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B595334.png)




![1,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B595343.png)
![2-[2-Fluoro-4-(4-methylpiperazino)phenyl]-1,3-dioxolane](/img/structure/B595345.png)
![Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B595346.png)


![(9H-Fluoren-9-yl)methyl {[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B595352.png)

